N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide
Description
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a benzamide derivative featuring a benzodiazole (benzimidazole) core linked to a phenyl group substituted with a methanesulfonyl moiety. This compound belongs to a class of molecules often explored for their biological activities, including enzyme inhibition and receptor modulation. Characterization methods such as NMR, IR, and mass spectrometry are standard for confirming its structure and tautomeric forms .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQSQDKZDKJTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide typically involves the reaction of 4-methanesulfonylbenzoic acid with 4-(1H-1,3-benzodiazol-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis
a. Core Heterocycles and Substitutents
- The target compound’s benzimidazole-phenyl core is shared with Compound 10 and CAS 746611-99-4 , but substituents differ significantly. The methanesulfonyl group in the target may enhance electrophilicity and binding to sulfhydryl-containing enzyme active sites, akin to sulfonamide derivatives in .
- Compound 10 replaces the phenyl group with a pyrazole ring and introduces a methylpiperazine substituent, which likely improves aqueous solubility and cellular permeability compared to the target’s methanesulfonyl group .
c. Physicochemical Properties
- Sulfonamide and sulfamoyl groups (e.g., in and ) generally improve solubility but may increase metabolic clearance. The target’s methanesulfonyl group could balance solubility and stability better than bulkier substituents like diphenylpropanamide (CAS 746611-99-4) .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against different biological targets.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety and a methanesulfonylbenzamide group , which are significant for its biological interactions. The synthesis typically involves several steps:
- Formation of Benzimidazole Moiety : This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Attachment of Phenyl Group : The benzimidazole derivative is reacted with a halogenated phenyl compound.
- Formation of the Final Product : Reacting the resulting compound with an acetamide derivative yields the final product.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The benzimidazole structure facilitates binding to active sites, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that similar benzodiazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that it could reduce paw edema in animal models, suggesting its potential as an anti-inflammatory agent. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like COX-2.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Research Findings and Case Studies
A summary of key studies exploring the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Showed a reduction in paw edema by 60% in rat models compared to control groups. |
| Study 3 | Antimicrobial Activity | Exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. |
Q & A
Q. What are the established synthetic routes for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Formation of the benzimidazole core : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl or acetic acid) to generate the 1H-benzodiazole moiety .
Functionalization of the phenyl group : Reaction of the benzimidazole derivative with a halogenated phenyl compound (e.g., 4-bromophenyl) via Buchwald-Hartwig amination or Ullmann coupling to attach the phenyl group .
Introduction of the methanesulfonyl group : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product .
Key challenges include controlling reaction temperatures (often 80–120°C) and ensuring anhydrous conditions to avoid side reactions.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : H and C NMR to verify aromatic protons (δ 7.0–8.5 ppm), sulfonyl group integration, and absence of impurities .
- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 420.1) .
Q. What are the key functional groups influencing its physicochemical properties?
- Methodological Answer : The compound’s properties are dictated by:
- Benzimidazole moiety : Enhances planarity and π-π stacking, critical for binding to biological targets .
- Methanesulfonyl group : Increases solubility in polar solvents (e.g., DMSO) and stabilizes interactions via hydrogen bonding .
- Amide linkage : Provides rigidity and resistance to enzymatic degradation .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are used to study these interactions?
- Methodological Answer : The benzimidazole and sulfonyl groups enable interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Assays include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (K, k/k) .
- Fluorescence Polarization : For competitive binding studies using labeled ligands .
- Molecular Dynamics Simulations : To predict binding modes and affinity (e.g., docking to ATP-binding pockets) .
Q. How does its bioactivity compare to structurally related derivatives?
- Methodological Answer : Comparative studies highlight substituent-dependent activity:
| Compound | Anticancer Activity (IC, μM) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| Target Compound | 0.8–1.2 | 12.5 |
| Benzothiazole Analog | 2.5 | 6.2 |
| Benzoxazole Analog | 5.0 | 25.0 |
| The methanesulfonyl group in the target compound enhances cellular permeability, improving potency over analogs lacking this group . |
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Solvent Selection : Use DMF or dichloromethane for improved solubility of intermediates .
- Catalytic Systems : Pd/C or CuI for efficient cross-coupling reactions (yields >85%) .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to achieve >98% purity .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity). Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher potency in hypoxic conditions) .
Q. What computational tools predict its pharmacokinetic or toxicological profiles?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hERG inhibition .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
